molecular formula C6H6N2O3 B187174 2-Methyl-5-nitropyridin-4-ol CAS No. 18614-67-0

2-Methyl-5-nitropyridin-4-ol

Cat. No.: B187174
CAS No.: 18614-67-0
M. Wt: 154.12 g/mol
InChI Key: FAKJFUXUIXKGNF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridin-4-ol is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group at the second position, a nitro group at the fifth position, and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitropyridin-4-ol typically involves nitration of 2-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the pyridine ring. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-Methyl-5-nitropyridin-4-one.

    Reduction: Formation of 2-Methyl-5-aminopyridin-4-ol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitropyridin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methyl-3-nitropyridin-4-ol
  • 2-Methyl-4-nitropyridin-3-ol
  • 2-Methyl-5-nitropyridin-3-ol

Comparison: 2-Methyl-5-nitropyridin-4-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-methyl-5-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-6(9)5(3-7-4)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKJFUXUIXKGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308436
Record name 2-Methyl-5-nitro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18614-67-0
Record name 2-Methyl-5-nitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18614-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitropyridin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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